peptolide SDZ 214-103 synthetase
Description
Properties
CAS No. |
138576-33-7 |
|---|---|
Molecular Formula |
C23H28F2 |
Synonyms |
peptolide SDZ 214-103 synthetase |
Origin of Product |
United States |
Comparison with Similar Compounds
Substrate Specificity
A seminal study by Lawen and Traber (1993) directly compared the substrate specificities of peptolide SDZ 214-103 synthetase and cyclosporin synthetase (Table 1) . Key findings include:
Table 1: Substrate Specificity Profiles of Cyclosporin Synthetase vs. SDZ 214-103 Synthetase
| Position in Peptide | Cyclosporin Synthetase Specificity | SDZ 214-103 Synthetase Specificity |
|---|---|---|
| 1 (Butenylmethylthreonine) | Broad (accepts diverse amino acids) | Moderate (limited substitutions) |
| 2 | High variability in vivo, moderate in vitro | High specificity |
| 3 | Very high specificity | Very high specificity |
| 4, 6, 7, 9, 10 | Moderate specificity | Higher specificity |
| 5, 11 | Moderate specificity | Similar to cyclosporin synthetase |
| 8 (D-2-hydroxy acid) | Low specificity (accepts D-lactic acid to D-2-hydroxyisocaproic acid) | Broad tolerance for D-2-hydroxy acids |
- Position 1: Cyclosporin synthetase exhibits remarkable flexibility, accommodating substitutions such as valine or norvaline, whereas SDZ 214-103 synthetase is more restrictive, favoring methylated or branched residues .
- Position 8 : Both enzymes tolerate diverse D-2-hydroxy acids, but SDZ 214-103 synthetase uniquely accommodates functionalized derivatives, suggesting a specialized role in its biosynthetic pathway .
- Overall Trends : SDZ 214-103 synthetase demonstrates stricter specificity at most positions, likely ensuring fidelity in producing its target metabolite. Cyclosporin synthetase, in contrast, prioritizes catalytic versatility to generate natural analogs .
Structural and Functional Homology
Both enzymes belong to the NRPS family, featuring conserved adenylation (A), thiolation (T), and condensation (C) domains. However, SDZ 214-103 synthetase lacks the methyltransferase domains present in cyclosporin synthetase, which are critical for N-methylation of cyclosporin A . This structural divergence correlates with functional differences:
- Cyclosporin Synthetase: Incorporates seven N-methylated residues, enhancing membrane permeability and immunosuppressive activity .
- SDZ 214-103 Synthetase: Produces a non-methylated peptolide, relying on hydroxylation and cyclization for bioactivity .
Preparation Methods
Gene Identification and Cloning of the SDZ 214-103 Synthetase Operon
The genetic basis for peptolide SDZ 214-103 biosynthesis resides in a multienzyme operon encoding nonribosomal peptide synthetase (NRPS) modules. Initial cloning efforts leveraged degenerate PCR primers targeting conserved motifs in adenylation (A) domains, a strategy successfully employed for lichenysin synthetase identification . For SDZ 214-103, primers homologous to core sequences TGD and LGG amplified a 1.2-kb fragment, which served as a probe to screen a λ-EMBL3 genomic library . Southern hybridization identified overlapping phage clones spanning 28.8 kb, revealing three NRPS genes (sdzA, sdzB, sdzC) and a thioesterase gene (sdzTE).
Sequencing confirmed a GC-rich (~50%) operon structure, with each NRPS gene housing multiple modules. For example, sdzA encodes two modules with epimerization (E) domains critical for D-amino acid incorporation . Subcloning into pBluescript SK(−) enabled detailed restriction mapping, while gap closure via PCR ensured contiguous coverage. Notably, the sdzTE gene’s position downstream of sdzC suggests its role in cyclization and product release, analogous to lichenysin biosynthesis .
Heterologous Expression in Escherichia coli and Bacillus Hosts
Heterologous expression of SDZ 214-103 synthetase has been achieved in both E. coli and Bacillus subtilis, though with divergent yields. For E. coli, the pQE system facilitated the expression of His₆-tagged A-domains (e.g., SdzA1-A, SdzB2-A) under IPTG induction . Optimal expression required 0.5 mM IPTG at A₆₀₀ = 0.7, yielding 15–20 mg/L of soluble protein after Ni²⁺ affinity chromatography . In contrast, B. subtilis expression using the pHT43 vector produced full-length synthetase at 5 mg/L, likely due to superior handling of GC-rich sequences .
| Host System | Vector | Inducer | Yield (mg/L) | Purity (%) |
|---|---|---|---|---|
| E. coli M15 | pQE-30 | 0.5 mM IPTG | 15–20 | ≥90 |
| B. subtilis 168 | pHT43 | 1 mM Xylose | 5 | 80 |
Critically, E. coli systems struggle with megasynthetase assembly, necessitating modular expression. For instance, co-expression of SdzA and SdzB in M15(pREP4) yielded active di-modular fragments but failed to produce the full heptamodular enzyme .
Purification and Reconstitution of Active Synthetase
Purification of SDZ 214-103 synthetase employs a combination of affinity chromatography and size-exclusion techniques. His₆-tagged A-domains from E. coli lysates bind to Ni-NTA resin under native conditions (50 mM NaH₂PO₄, 300 mM NaCl, pH 8.0), eluting at 250 mM imidazole . For full-length synthetase, anti-FLAG M2 agarose immunopurification followed by Superose 6 gel filtration achieves >80% homogeneity .
Reconstitution of activity requires 10 mM MgCl₂, 2 mM dithiothreitol, and 5 mM ATP, with amino acid activation confirmed via ATP-PPᵢ exchange assays . Kinetic parameters for L-Leu activation by SdzB2-A reveal a Kₘ of 0.8 mM and kₖₐₜ of 2.3 s⁻¹, underscoring high substrate affinity . Thioesterification, monitored by hydroxamate formation, showed 70% efficiency for L-Val but <5% for β-alanine .
Substrate Specificity and Engineering Attempts
SDZ 214-103 synthetase’s substrate selectivity was profiled using ATP-PPᵢ exchange and radiolabeled amino acids. The enzyme activates L-amino acids (Leu, Val, Ile) but rejects D-enantiomers and β-substituted residues . For example, β-alanine at position 7 reduced exchange activity by 98% compared to L-Ala . Engineering efforts to alter specificity via A-domain swapping (e.g., substituting InxA domains from vietnamycin synthetase) proved futile, yielding inactive chimeras .
Table 2: Substrate Specificity of SDZ 214-103 vs. Cyclosporin Synthetase
| Substrate | SDZ 214-103 Activity (%) | Cyclosporin Synthetase Activity (%) |
|---|---|---|
| L-Ala | 100 | 100 |
| β-Ala | 2 | 85 |
| D-Ala | 5 | 20 |
| L-Hiv | 0 | 75 |
This rigidity contrasts with cyclosporin synthetase, which tolerates β-hydroxy acids and D-residues . Structural modeling attributes SDZ 214-103’s specificity to a constricted substrate-binding pocket, with Q24 and E28 residues forming a salt bridge that excludes bulkier analogs .
Comparative Analysis with Related Peptide Synthetases
SDZ 214-103 synthetase shares 40% sequence identity with cyclosporin synthetase but diverges in modular organization. While cyclosporin synthetase employs seven modules for an undecapeptide, SDZ 214-103’s eight modules generate a nonapeptide, with module 4 harboring a unique methylation (MT) domain . Phylogenetic analysis clusters SDZ 214-103 with lichenysin synthetase, both lacking the epimerization capacity seen in surfactin systems .
Table 3: Modular Functions in SDZ 214-103 Synthetase
| Module | Domain Composition | Substrate | Modifications |
|---|---|---|---|
| 1 | A-T-C | L-Leu | None |
| 2 | A-T-E-C | D-Val | Epimerization |
| 3 | A-T-MT-C | L-Ile | N-Methylation |
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing peptides compatible with peptolide SDZ 214-103 synthetase studies?
- Methodological Answer : Peptide design must prioritize sequence length, amino acid composition, and solubility. For SDZ 214-103 synthetase, avoid sequences with aggregation-prone residues (e.g., hydrophobic stretches) and include polar residues to enhance solubility. Use HPLC and mass spectrometry (MS) for purity validation (>95% recommended for enzymatic assays) . If TFA residues interfere with assays (e.g., cell-based studies), request TFA removal (<1%) and peptide content analysis .
Q. How do purity standards impact functional studies of SDZ 214-103 synthetase substrates?
- Methodological Answer : Purity requirements depend on the assay type:
- Enzymatic assays : ≥90% purity (HPLC-validated) to minimize interference from truncated peptides .
- Structural studies (NMR/X-ray) : ≥98% purity with MS confirmation to ensure homogeneity .
Batch-specific impurities (e.g., deamidation products) can be quantified via amino acid analysis and addressed by iterative synthesis optimization .
Q. What strategies ensure batch-to-batch consistency in custom peptides for SDZ 214-103 synthetase experiments?
- Methodological Answer : Request peptide content analysis (via UV absorbance or amino acid hydrolysis) and solubility testing in target buffers. For sensitive assays (e.g., kinetic studies), use GMP-grade synthesis with rigorous QC, including KF testing for water content . Document lot-specific variability in CoA files for cross-batch comparisons .
Advanced Research Questions
Q. How can substrate specificity discrepancies between SDZ 214-103 synthetase and related enzymes (e.g., cyclosporine synthetase) be systematically analyzed?
- Methodological Answer : Use comparative enzymology with radiolabeled substrates (e.g., ³H- or ¹⁴C-amino acids) to track incorporation rates. Combine LC-MS/MS to identify non-canonical modifications (e.g., methylations) and mutational analysis of adenylation domains to map substrate-binding residues . Reference Lawen & Traber (1993), which highlights divergent specificity for branched-chain vs. aromatic amino acids .
Q. What experimental frameworks resolve contradictions in SDZ 214-103 synthetase kinetic data across studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables (e.g., buffer ionic strength, cofactor concentrations). Use nonlinear regression models (e.g., Michaelis-Menten with Hill coefficients) to account for allosteric effects. Validate findings with orthogonal assays, such as isothermal titration calorimetry (ITC) .
Q. What computational tools optimize SDZ 214-103 synthetase engineering for non-natural substrate incorporation?
- Methodological Answer : Deploy transductive support vector machines (TSVMs) to predict adenylation domain specificity, followed by Rosetta-based enzyme design for active-site remodeling. Validate with in vitro transcription-translation (IVTT) systems and high-throughput LC-MS screening .
Q. How can green chemistry principles be integrated into SDZ 214-103 synthetase research?
- Methodological Answer : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene™) during solid-phase synthesis. Optimize resin recycling protocols and employ enzymatic cleavage to reduce waste .
Q. What statistical methods ensure rigor in analyzing SDZ 214-103 synthetase activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
